molecular formula C23H31O6P B10854585 Pentaketide

Pentaketide

Cat. No.: B10854585
M. Wt: 434.5 g/mol
InChI Key: BNNQGHMWMBSKKM-XQQXVUDOSA-N
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Description

Pentaketides are a class of polyketides, which are secondary metabolites produced by plants, fungi, and bacteria. These compounds are synthesized through the action of polyketide synthases, which catalyze the condensation of simple acyl-CoA precursors. Pentaketides are known for their structural diversity and biological activities, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaketides are typically synthesized through the action of type III polyketide synthases. For example, pentaketide chromone synthase catalyzes the iterative condensation of five molecules of malonyl-CoA to produce 5,7-dihydroxy-2-methylchromone . The reaction conditions often involve the use of recombinant enzymes expressed in microbial hosts such as Escherichia coli .

Industrial Production Methods: Industrial production of pentaketides involves the fermentation of genetically engineered microorganisms. These microorganisms are designed to overexpress specific polyketide synthases, enabling the efficient production of pentaketides. The fermentation process is optimized for high yield and purity, often involving controlled conditions of temperature, pH, and nutrient supply .

Chemical Reactions Analysis

Types of Reactions: Pentaketides undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated pentaketides, ketone derivatives, and various substituted pentaketides .

Scientific Research Applications

Pentaketides have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pentaketides involves their interaction with specific molecular targets and pathways. For example, pentaketide chromones exert their effects by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation. The molecular targets often include enzymes, receptors, and signaling proteins that play crucial roles in cellular processes .

Comparison with Similar Compounds

Uniqueness of Pentaketides: Pentaketides are unique due to their specific structural features and the diversity of biological activities they exhibit. The presence of five acyl units allows for a wide range of chemical modifications, leading to the formation of various derivatives with distinct properties .

Pentaketides continue to be a subject of extensive research due to their potential applications in various fields. Their unique chemical structures and biological activities make them valuable compounds for scientific and industrial purposes.

Properties

Molecular Formula

C23H31O6P

Molecular Weight

434.5 g/mol

IUPAC Name

(3R,4S,5S,7R)-1-diphenoxyphosphoryl-4,8-dihydroxy-3,5,7-trimethyloctan-2-one

InChI

InChI=1S/C23H31O6P/c1-17(15-24)14-18(2)23(26)19(3)22(25)16-30(27,28-20-10-6-4-7-11-20)29-21-12-8-5-9-13-21/h4-13,17-19,23-24,26H,14-16H2,1-3H3/t17-,18+,19+,23+/m1/s1

InChI Key

BNNQGHMWMBSKKM-XQQXVUDOSA-N

Isomeric SMILES

C[C@H](C[C@H](C)[C@@H]([C@@H](C)C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)O)CO

Canonical SMILES

CC(CC(C)C(C(C)C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)O)CO

Origin of Product

United States

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